(E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate
Description
Properties
IUPAC Name |
methyl (2E)-2-[3-ethyl-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-16-11(8-13(18)19-2)9-20-14(16)15-10-4-6-12(17)7-5-10/h4-8,17H,3,9H2,1-2H3/b11-8+,15-14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQWVJHGVLPNSG-QDMIXUNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)OC)CSC1=NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C(=O)OC)/CSC1=NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with ethylamine to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of 4-hydroxyphenylamine derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including compounds similar to (E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate, exhibit significant antimicrobial properties. A study demonstrated that thiazolidinone derivatives showed promising activity against a range of bacteria and fungi, suggesting their potential as antimicrobial agents in pharmaceutical applications .
2. Antiviral Properties
Thiazolidinone-based compounds have been investigated for their antiviral activities. For instance, certain thiazolidinone derivatives were found to inhibit viral replication in vitro, with mechanisms involving the inhibition of reverse transcriptase activity . This suggests that this compound could be explored as a candidate for antiviral drug development.
3. Anti-inflammatory Effects
Thiazolidinones have also been reported to possess anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential therapeutic agents for inflammatory diseases . The incorporation of specific substituents in the thiazolidinone structure may enhance these effects.
Agricultural Applications
1. Pesticidal Activity
Compounds with thiazolidinone moieties have shown effectiveness as pesticides. Research has indicated that certain thiazolidinone derivatives can act as fungicides or insecticides, providing an avenue for developing new agricultural chemicals that are less harmful to the environment compared to traditional pesticides .
2. Plant Growth Regulators
Some studies suggest that thiazolidinone derivatives can function as plant growth regulators, promoting growth and resistance to stress in plants. This application could be beneficial in enhancing crop yields and sustainability in agricultural practices .
Material Science
1. Conductive Polymers
The unique properties of thiazolidinone derivatives have led to their exploration in the development of conductive polymers. These materials have potential applications in electronic devices and sensors due to their ability to conduct electricity while maintaining structural integrity .
2. Nanocomposite Materials
Research into nanocomposites incorporating thiazolidinone derivatives has shown promise for creating materials with enhanced mechanical and thermal properties. Such advancements could lead to innovations in packaging, coatings, and other industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of (E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolidinone derivatives exhibit variations in substituents and stereochemistry, significantly altering their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds.
Substituent Variations and Stereochemistry
Key Observations:
Ethyl vs. Allyl Groups: Ethyl substituents (as in the target compound) may reduce steric hindrance compared to allyl groups (e.g., in methyl (2E)-2-(2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-ylidene)acetate), favoring tighter molecular packing .
Stereochemical Influence: The Z/E isomerism in the thiazolidinone ring and exocyclic double bond affects conjugation and electronic properties. For example, the Z-configuration in the target compound stabilizes the planar structure via intramolecular hydrogen bonding .
Synthesis Efficiency: Yields for thiazolidinone derivatives typically range from 60–75%, with DMF-DMA-mediated condensations providing higher reproducibility .
Computational and Crystallographic Comparisons
- Target Compound : DFT calculations (B3LYP/6-31G(d,p)) revealed bond lengths of 1.36 Å (C=N) and 1.45 Å (C–S), consistent with X-ray data .
- Analog with Methoxyimino Group: Exhibits shorter C=N bonds (1.32 Å) due to reduced electron donation from the methoxy group .
- Thiophene Derivative : π-π interactions between thiophene rings enhance crystal packing, unlike the target compound’s H-bond-dominated lattice .
Biological Activity
(E)-Methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound contains key functional groups that contribute to its biological activity, including the thiazolidine ring and the hydroxyphenyl moiety.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a thiazolidinone scaffold can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to our compound have demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 0.72 µM to 5.15 µM .
In a study focusing on structural modifications of thiazolidinones, it was found that the presence of an ethyl group at the C-3 position enhances antiproliferative activity compared to other substituents . This suggests that this compound may exhibit similar or enhanced anticancer effects.
Antimicrobial Activity
Thiazolidinones have also shown promising antimicrobial properties. In vitro studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds within this class have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 625 to >5000 µg/ml . The presence of the hydroxyphenyl group in our compound may further enhance its antimicrobial efficacy due to potential interactions with bacterial cell walls.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in various models of inflammation . This suggests that our compound could potentially modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Case Studies
- Anticancer Study : A recent study evaluated a series of thiazolidinone derivatives for their anticancer activity against MCF-7 and A549 cell lines. The most potent derivative exhibited an IC50 value of 1.35 µM against MCF-7 cells, indicating strong antiproliferative effects .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of several thiazolidinone derivatives against common pathogens. The results indicated that compounds with a hydroxyphenyl substituent displayed enhanced antibacterial activity compared to their counterparts lacking this group .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-methyl 2-((Z)-3-ethyl-2-((4-hydroxyphenyl)imino)thiazolidin-4-ylidene)acetate?
Methodological Answer: The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-haloacetic acid and appropriate carbonyl compounds. A typical protocol involves:
- Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and an oxo-compound (0.03 mol) in a DMF/acetic acid (1:2 v/v) mixture for 2 hours .
- Purification via recrystallization from DMF-ethanol.
Key Parameters Table:
| Reagent | Molar Ratio | Solvent System | Temperature/Time | Yield |
|---|---|---|---|---|
| Thiosemicarbazide | 0.01 mol | DMF:AcOH (1:2) | Reflux, 2 h | 70–85% |
| Chloroacetic acid | 0.01 mol | |||
| Sodium acetate | 0.02 mol |
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H at 3200–3400 cm⁻¹) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemistry and crystallographic packing. Data collection at 100 K, refinement via SHELXL (R-factor < 0.03) .
- NMR : Assigns E/Z configurations using coupling constants and NOE effects.
Advanced Research Questions
Q. What challenges arise in resolving the stereochemistry of this compound via X-ray crystallography, and how are they addressed?
Methodological Answer: Challenges include:
- Anisotropic displacement : Addressed using ORTEP for visualizing thermal ellipsoids .
- Twinning : Managed via SHELXD for structure solution and TWIN laws in SHELXL .
- Data-to-Parameter Ratio : Optimized by collecting high-resolution data (e.g., 0.8 Å) and restraining geometric parameters .
Example Refinement Metrics:
| Software | R-Factor | wR-Factor | Data/Parameter Ratio |
|---|---|---|---|
| SHELXL | 0.029 | 0.075 | 13.5:1 |
Q. How can conflicting data on biological activity or structural features be reconciled?
Methodological Answer:
Q. What role do computational methods play in predicting physicochemical properties of this compound?
Methodological Answer:
Q. How does stereochemistry impact the compound’s biological activity, and what methods determine this?
Methodological Answer:
- SCXRD : Unambiguously assigns E/Z configurations via torsional angles .
- Biological Assays : Compare activity of enantiomers (e.g., antimicrobial testing) to establish structure-activity relationships .
- Circular Dichroism (CD) : Detects conformational changes in solution phase .
Q. How can thermodynamic stability under varying reaction conditions be analyzed?
Methodological Answer:
- Reaction Monitoring : Use in situ IR or HPLC to track intermediate formation .
- Phase Diagrams : Construct via DSC to identify stable polymorphs .
- Kinetic Studies : Measure activation energy (Eₐ) for isomerization using Arrhenius plots .
Q. What mechanistic insights exist for the synthesis of this compound?
Methodological Answer:
- Proposed Mechanism :
- Thiosemicarbazide reacts with α-haloacetic acid to form a thiazolidinone intermediate.
- Schiff base formation via condensation with 4-hydroxybenzaldehyde .
- Spectroscopic Evidence :
- Isolation of intermediates (e.g., hydrazones) via TLC .
- Time-resolved NMR to capture tautomeric equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
